The synthesis of 6-Azaspiro[3.4]octan-7-one and its derivatives can be achieved through various methods, with the specific route often depending on the desired substitution pattern and stereochemistry. One common approach involves the use of a chiral auxiliary, such as (R)-α-methylbenzylamine, to control the stereochemistry of the final product []. Another method utilizes ring expansion reactions, for example, reacting a thiazolidine derivative with specific reagents to form a 7-thia-2,5-diazabicyclo[2.2.2]octan-3-one, which can then be further modified [].
The molecular structure of 6-Azaspiro[3.4]octan-7-one derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. These analyses reveal crucial structural details, including bond lengths, bond angles, and the spatial arrangement of atoms within the molecule [, ]. For instance, X-ray crystallography studies of (S)-10-[(S)-(8-amino-6-azaspiro[3.4]octan-6-yl)]-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid hemihydrate have provided insights into its three-dimensional structure and conformation [].
Nucleophilic substitution: The presence of a leaving group, such as a halogen or a tosylate, at the 8-position allows for nucleophilic substitution reactions with various nucleophiles, leading to the introduction of diverse substituents at this position [].
Reduction: The carbonyl group in the lactam ring can be selectively reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. The stereochemistry of the resulting alcohol can be controlled by the choice of reducing agent and reaction conditions [].
Compounds containing the 6-Azaspiro[3.4]octan-7-one scaffold are being explored for their potential to inhibit β-lactamases []. Although the specific mechanism may vary depending on the substituents present on the scaffold, a possible mechanism involves the formation of a stable covalent adduct with the active site serine residue of the β-lactamase enzyme. This covalent modification irreversibly inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics and thus restoring their effectiveness.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: